
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone, commonly known as DFP, is a synthetic compound that has been widely used in scientific research for various purposes. DFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body.
Aplicaciones Científicas De Investigación
Organometallic Complex Synthesis
Research on pyridyl-1,2,3-triazole complexes, such as the study by Anderson et al. (2013), demonstrates the utility of triazole-containing compounds in synthesizing organometallic complexes. These complexes have been synthesized with good to excellent yields and characterized extensively, highlighting the role of triazole derivatives in developing materials with potential electronic and catalytic applications (Anderson et al., 2013).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, showing potent anticancer and antimicrobial activities. This indicates the potential of triazole derivatives in contributing to the design of new therapeutic agents (Katariya et al., 2021).
Corrosion Inhibition
Ma et al. (2017) explored the use of triazole derivatives as corrosion inhibitors for mild steel in acidic mediums. Their findings suggest that these compounds can effectively protect metals, showcasing another application area for triazole-based chemicals (Ma et al., 2017).
Chiral Organocatalysts
Research on diamine derivatives of α,α-diphenyl-(S)-prolinol for use in asymmetric Michael and Mannich reactions by Reyes-Rangel et al. (2016) highlights the role of triazole and related compounds in asymmetric synthesis, contributing to the development of chiral molecules (Reyes-Rangel et al., 2016).
Molecular Docking and Drug Design
The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents, as researched by Katariya et al. (2021), also involves molecular docking studies. This underscores the importance of triazole derivatives in the structure-based design of drugs (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains a 1,2,3-triazole moiety, which is known to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . .
Mode of Action
For instance, some 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Biochemical Pathways
Compounds containing a 1,2,3-triazole moiety are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c14-11-2-1-9(7-12(11)15)13(20)18-5-3-10(8-18)19-6-4-16-17-19/h1-2,4,6-7,10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJAULXQRICAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)
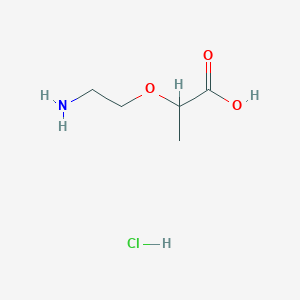
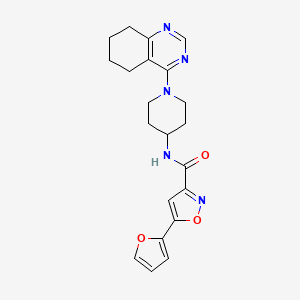
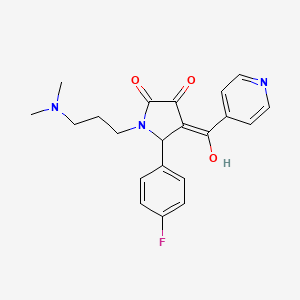

![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)
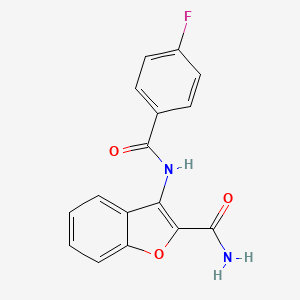
![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
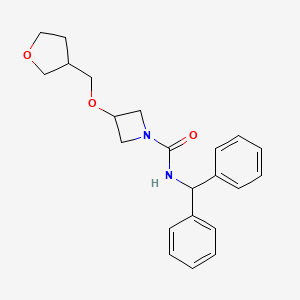
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)
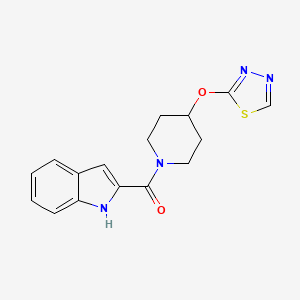
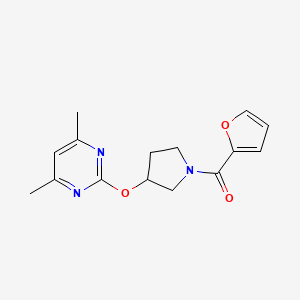
![6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2829532.png)